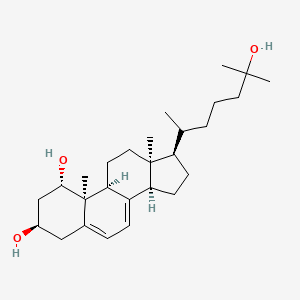
(1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol is a sterol derivative that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by its three hydroxyl groups located at positions 1, 3, and 25, and its double bonds at positions 5 and 7 on the cholestane skeleton.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol typically involves multiple steps starting from simpler sterol precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Dehydrogenation: Formation of double bonds at desired positions.
Purification: Techniques such as chromatography to isolate the desired compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can result in saturated sterol derivatives.
Aplicaciones Científicas De Investigación
(1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex sterol derivatives.
Biology: Studied for its role in cellular processes and membrane structure.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism by which (1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting enzymes involved in cholesterol metabolism.
Receptor Binding: Binding to receptors that regulate cellular processes.
Signal Transduction: Modulating signaling pathways that control cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
Cholesterol: A well-known sterol with a similar structure but different functional groups.
Ergosterol: A sterol found in fungi with similar double bonds but different hydroxylation patterns.
Vitamin D Precursors: Compounds like 7-dehydrocholesterol that share structural similarities.
Uniqueness
(1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol is unique due to its specific hydroxylation and double bond positions, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C27H44O3 |
|---|---|
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
(1S,3R,9S,10S,13S,14R,17R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-17(7-6-13-25(2,3)30)21-10-11-22-20-9-8-18-15-19(28)16-24(29)27(18,5)23(20)12-14-26(21,22)4/h8-9,17,19,21-24,28-30H,6-7,10-16H2,1-5H3/t17?,19-,21-,22+,23+,24+,26+,27-/m1/s1 |
Clave InChI |
ULTFRKKCCDVVGE-DKIWQDJWSA-N |
SMILES isomérico |
CC(CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@]1(CC[C@H]3C2=CC=C4[C@]3([C@H](C[C@@H](C4)O)O)C)C |
SMILES canónico |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















